

Application Notes & Protocols: Preclinical Pharmacokinetic Analysis of OTX008

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Compound of Interest					
Compound Name:	OTX008				
Cat. No.:	B1677811	Get Quote			

These application notes provide a detailed overview of the pharmacokinetic (PK) properties and analysis of **OTX008**, a selective, small-molecule inhibitor of galectin-1, in preclinical models. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology research.

Introduction to OTX008

OTX008 is a calixarene-based compound that targets galectin-1 (Gal-1), a carbohydrate-binding protein implicated in tumor cell proliferation, invasion, and angiogenesis.[1][2] By binding to Gal-1, **OTX008** leads to its downregulation, thereby inhibiting tumor growth and angiogenesis.[1][2] Preclinical studies have demonstrated its potential as an anticancer agent, both as a monotherapy and in combination with other therapies.[3][4] Understanding its pharmacokinetic profile is crucial for designing effective dosing strategies and advancing its clinical development.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of **OTX008** observed in a preclinical study involving nude mice xenografted with human ovarian carcinoma (A2780-1A9). [3]



Parameter	Tissue	Value	Unit	Conditions
Cmax	Plasma	14.39	μg/mL	Single 5 mg/kg i.v. dose[3]
Half-life (t½)	Plasma	31.4	hours	Single 5 mg/kg i.v. dose[3]
Cmax	Tumor	1.65 (1.76 μM)	μg/g	Single 5 mg/kg i.v. dose, measured at 0.5 h[3]
AUC	Tumor	15.76	μg/g*h	Single 5 mg/kg i.v. dose[3]
Concentration @ 24h	Tumor	0.516 (0.55 μM)	μg/g	Single 5 mg/kg i.v. dose[3]
Accumulated Conc.	Tumor	2.3	μМ	Repeated 5 mg/kg i.v. administrations[3

Experimental Protocols

Detailed methodologies for the in vivo pharmacokinetic analysis and efficacy studies of **OTX008** are outlined below.

- Species: Female athymic nude mice (Nu/Nu), 5-6 weeks old.[5]
- Tumor Models: Human tumor xenografts are established by subcutaneous (s.c.) injection of cancer cells into the right flank.[5][6]
 - Ovarian Carcinoma Model: 8 x 10⁶ A2780-1A9 cells are injected.[6]
 - Glioblastoma Model: U87MG cells are used.[3]
 - Head and Neck Squamous Cell Carcinoma (HNSCC) Models: SQ20B and HEp-2 cells are used.[7]

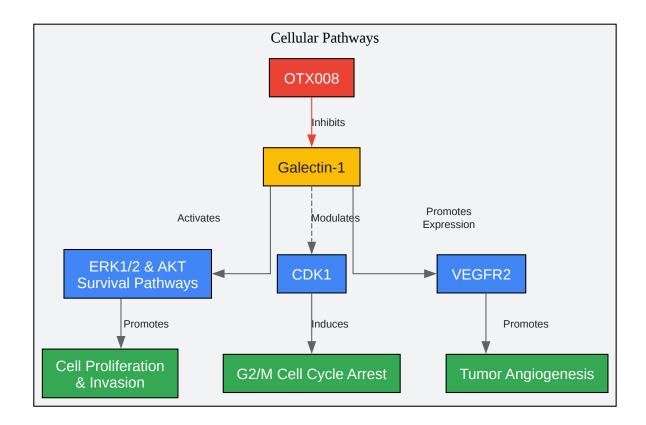


- Study Initiation: Treatment commences when tumors reach a volume of approximately 100 mm³.[5] Animals are randomly assigned to control and treatment groups.[5]
- Formulation: The preparation of **OTX008** for administration should follow established laboratory procedures for creating a stable solution suitable for injection.
- Pharmacokinetic Study Dosing: A single intravenous (i.v.) dose of 5 mg/kg OTX008 is administered to tumor-bearing mice.[3]
- Antitumor Activity Study Dosing: OTX008 is administered at 5 mg/kg i.v. every other day for a duration of three weeks.[3]
- Blood Sampling: For PK analysis, blood samples are collected at various time points postadministration to determine plasma concentrations of OTX008.
- Tissue Sampling: Tumor tissues are collected at specified time points (e.g., 0.5 hours and 24 hours post-dose) to measure drug concentration and accumulation.[3]
- Bioanalytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with an appropriate detector, is used to quantify OTX008 concentrations in plasma and tumor homogenates.
- Cell Lines: A panel of human cancer cell lines, including A2780-1A9 (ovarian) and U87MG (glioblastoma), are used to assess the in vitro activity of OTX008.[3]
- Methodology: Cells are treated with **OTX008** at various concentrations. The effects on cell proliferation, motility, invasion, and cord formation are then evaluated.[3] The half-maximal inhibitory concentration (IC50) is determined to assess sensitivity, with values ranging from 1 to 190 μM across different cell lines.[3]

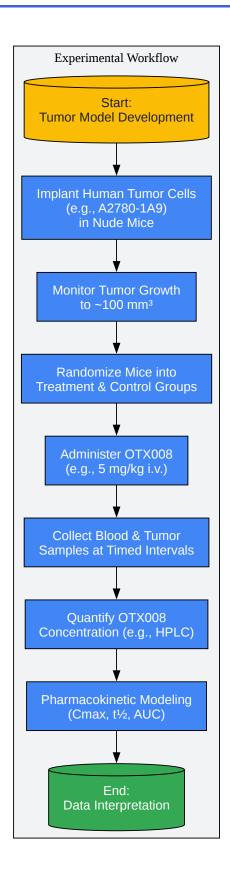
Visualizations: Diagrams and Workflows

OTX008 functions as a selective inhibitor of Galectin-1.[8] Its binding to Gal-1 leads to the downregulation of the protein, which in turn inhibits critical downstream signaling pathways involved in cell survival and angiogenesis, such as the ERK1/2 and AKT pathways, and reduces the expression of VEGFR2.[2] This culminates in G2/M cell cycle arrest and an overall reduction in tumor cell proliferation, invasion, and tumor angiogenesis.[2][4]









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